molecular formula C9H18N2S B1464390 1-(Thiolan-3-yl)piperidin-3-amine CAS No. 1250198-78-7

1-(Thiolan-3-yl)piperidin-3-amine

Cat. No.: B1464390
CAS No.: 1250198-78-7
M. Wt: 186.32 g/mol
InChI Key: FXDVRNFXBVTNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiolan-3-yl)piperidin-3-amine is a compound that features a piperidine ring substituted with a thiolane group

Properties

IUPAC Name

1-(thiolan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S/c10-8-2-1-4-11(6-8)9-3-5-12-7-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDVRNFXBVTNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiolan-3-yl)piperidin-3-amine typically involves the formation of the piperidine ring followed by the introduction of the thiolane group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a thiolane derivative can yield the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of 1-(Thiolan-3-yl)piperidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Thiolan-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidine ring or the thiolane group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the thiolane group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

1-(Thiolan-3-yl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiolan-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiolan-3-yl)piperidin-3-amine is unique due to the presence of the thiolane group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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